![molecular formula C15H14ClFN2O3S B3124255 N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide CAS No. 317378-04-4](/img/structure/B3124255.png)
N-(2-chlorophenyl)-2-{[(4-fluorophenyl)sulfonyl]amino}propanamide
Overview
Description
N-(2-Chlorophenyl)-2-{[(4-Fluorophenyl)sulfonyl]amino}propanamide, also known as CFP-SAP, is an important synthetic compound used in a variety of pharmaceutical and biological research applications. CFP-SAP is a sulfonamide derivative of 4-fluorophenylsulfonyl-2-chlorophenylpropanamide, a key intermediate in the synthesis of many pharmaceuticals. CFP-SAP has been studied extensively for its potential uses in the development of new drugs and treatments.
Scientific Research Applications
Sulfonamides in Scientific Research
Antitumor Activity and Diagnostic Tools :Sulfonamide derivatives have been investigated for their potential in cancer treatment and diagnostic applications. A particular focus has been on sulfonamide carbonic anhydrase inhibitors (CAIs), which target tumor-associated isoforms CA IX/XII. These compounds are being studied for their antitumor activity and as diagnostic tools, highlighting the versatility of sulfonamides in medicinal chemistry and oncology research (Carta, Scozzafava, & Supuran, 2012).
Environmental and Food Analysis :Sulfonamides have also been utilized in the development of antibodies for environmental and food analysis, particularly in assays and techniques designed for detecting contaminants. Their role in creating key immunoreagents demonstrates the value of sulfonamides in enhancing the sensitivity and specificity of analytical methods in environmental sciences and food safety (Fránek & Hruška, 2018).
Fluorescence Microscopy in Soil Microbiology :In the context of visualizing soil microorganisms, sulfonamide compounds have been indirectly associated with fluorescence microscopy techniques. While not directly used as fluorescent markers, the methodological approaches in such studies are critical for understanding microbial distributions and activities in various environments, indicating the broader implications of sulfonamide-related research in microbiology and environmental science (Li, Dick, & Tuovinen, 2004).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-[(4-fluorophenyl)sulfonylamino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O3S/c1-10(15(20)18-14-5-3-2-4-13(14)16)19-23(21,22)12-8-6-11(17)7-9-12/h2-10,19H,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACRFLAKSPAKGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1Cl)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401168889 | |
Record name | N-(2-Chlorophenyl)-2-[[(4-fluorophenyl)sulfonyl]amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
317378-04-4 | |
Record name | N-(2-Chlorophenyl)-2-[[(4-fluorophenyl)sulfonyl]amino]propanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=317378-04-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(2-Chlorophenyl)-2-[[(4-fluorophenyl)sulfonyl]amino]propanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401168889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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